molecular formula C9H14ClNS B13649708 (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride

(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride

Cat. No.: B13649708
M. Wt: 203.73 g/mol
InChI Key: FKRRLYWDTZYAKM-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is a chiral amine compound with a phenyl ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-(methylthio)benzaldehyde.

    Reductive Amination: The aldehyde group is converted to the amine via reductive amination using a chiral amine and a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the amine functionality.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylated amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(Methoxy)phenyl)ethan-1-amine hydrochloride: Similar structure but with a methoxy group instead of a methylthio group.

    (S)-1-(3-(Methylthio)phenyl)ethan-1-amine: The free base form without the hydrochloride salt.

Uniqueness

(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

(1S)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1

InChI Key

FKRRLYWDTZYAKM-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)SC)N.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)SC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.